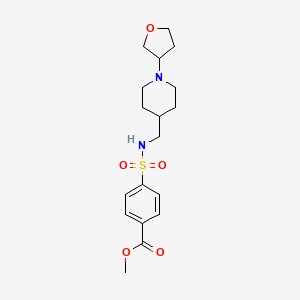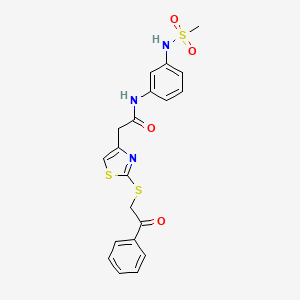
N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
Acetamide derivatives have been studied for their toxicological profiles and biological effects. A comprehensive review by Kennedy (2001) in Critical Reviews in Toxicology provides an update on the toxicology of acetamide, including its derivatives like N,N-dimethylacetamide and N-methylacetamide. These chemicals have commercial importance, and new information has significantly expanded our understanding of their biological consequences, including their environmental toxicology Kennedy, G. (2001).
Sulfonamide Research and Patents
Sulfonamides represent a class of compounds with a wide range of clinical uses, from diuretics to carbonic anhydrase inhibitors. A patent review by Carta, Scozzafava, and Supuran (2012) in Expert Opinion on Therapeutic Patents highlights the main classes of sulfonamides investigated for various therapeutic applications, including their role in novel drugs like apricoxib and pazopanib, which have shown significant antitumor activity. This review underscores the ongoing need for novel sulfonamides with specific therapeutic targets Carta, F., Scozzafava, A., & Supuran, C. (2012).
Thiophene Analogs Evaluation
The evaluation of thiophene analogs for their potential carcinogenicity provides insights into the structural activity relationships of aromatic compounds. Ashby et al. (1978) in the British Journal of Cancer synthesized and evaluated thiophene analogs of known carcinogens, suggesting that structural modifications can influence biological activity and potential carcinogenicity. These findings contribute to understanding the complex interactions between chemical structure and biological effects Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).
Metabotropic Glutamate Receptor Antagonists
Research on metabotropic glutamate receptor subtype 5 antagonists, such as MPEP and MTEP, highlights the potential utility of these compounds in neurodegeneration, addiction, anxiety, and pain management. Lea and Faden (2006) reviewed the literature on these antagonists, pointing out their selectivity and fewer off-target effects compared to earlier compounds. This research demonstrates the importance of receptor-specific drug development for CNS disorders Lea, P. M., & Faden, A. (2006).
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-30(26,27)23-16-9-5-8-15(10-16)21-19(25)11-17-12-28-20(22-17)29-13-18(24)14-6-3-2-4-7-14/h2-10,12,23H,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLLQROTPFPOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

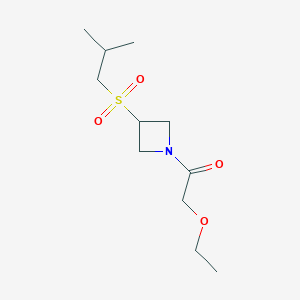
![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580803.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)
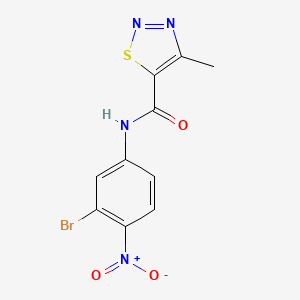
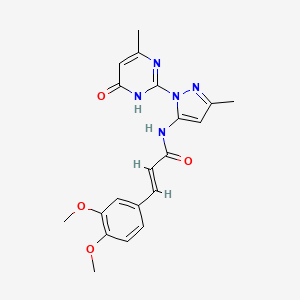
![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)

![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)
